![molecular formula C12H19NO2 B13328874 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol](/img/structure/B13328874.png)
4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is an organic compound that belongs to the class of secondary amines It features a butanol backbone with a methoxyphenylmethylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the reaction between 3-methoxybenzaldehyde and butan-2-amine forms an imine intermediate, which is subsequently reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate the reduction of the imine intermediate under mild conditions, ensuring high yield and purity .
化学反应分析
Types of Reactions
4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-one.
Reduction: Formation of 4-{[(3-Methoxyphenyl)methyl]amino}butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol has several applications in scientific research:
作用机制
The mechanism of action of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-[(4-Methoxyanilino)methyl]phenol
Uniqueness
4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is unique due to its specific structural features, such as the butanol backbone and the methoxyphenylmethylamino substituent. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC 名称 |
4-[(3-methoxyphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(14)6-7-13-9-11-4-3-5-12(8-11)15-2/h3-5,8,10,13-14H,6-7,9H2,1-2H3 |
InChI 键 |
YCSOBUQZWXBFAO-UHFFFAOYSA-N |
规范 SMILES |
CC(CCNCC1=CC(=CC=C1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13328806.png)
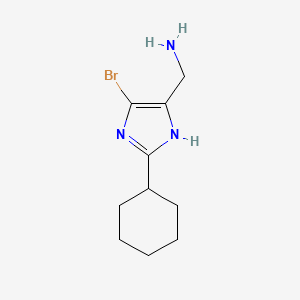
![8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13328836.png)
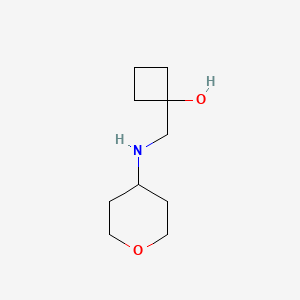
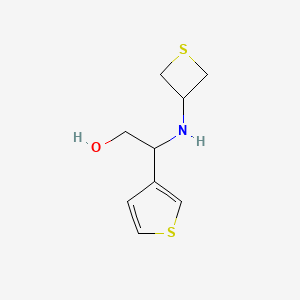
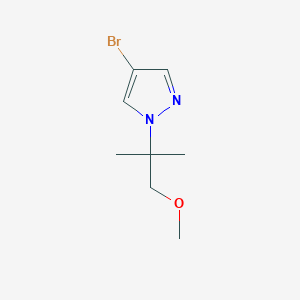
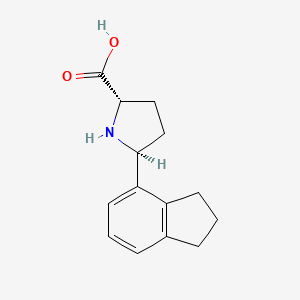

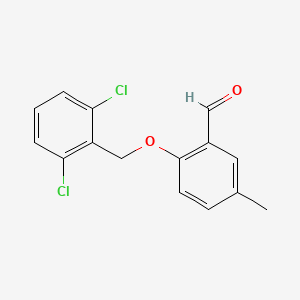
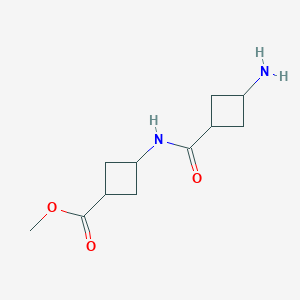
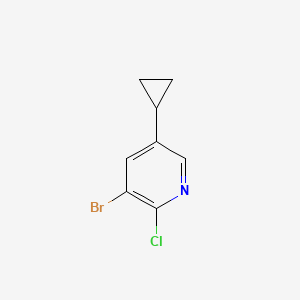
![1-Benzyl-3-bromobicyclo[1.1.1]pentane](/img/structure/B13328888.png)
![4-[(2-Bromocyclopentyl)oxy]oxane](/img/structure/B13328889.png)
